
2-Cyclohexene-1-carboxylic acid, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexene-1-carboxylic acid, (S)- is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of cyclohexene, featuring a carboxylic acid functional group attached to the cyclohexene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexene-1-carboxylic acid, (S)- can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid, followed by selective oxidation to introduce the carboxylic acid group. Another method includes the bromination of cyclohexanone, followed by dehydrobromination and subsequent oxidation.
Industrial Production Methods: Industrial production of 2-Cyclohexene-1-carboxylic acid, (S)- typically involves large-scale hydrogenation and oxidation processes. These methods are optimized for high yield and purity, often using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexene-1-carboxylic acid, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it to cyclohexane derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene compounds.
Scientific Research Applications
2-Cyclohexene-1-carboxylic acid, (S)- is utilized in numerous scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-carboxylic acid, (S)- involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved include enzymatic catalysis and metabolic transformations.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Similar structure but lacks the double bond in the ring.
Cyclohexene-1-carboxylic acid: Similar but not chiral.
Cyclohexane-1-carboxylic acid: Saturated version without the double bond.
Uniqueness: 2-Cyclohexene-1-carboxylic acid, (S)- is unique due to its chiral nature and the presence of both a double bond and a carboxylic acid group. This combination of features makes it valuable in stereoselective synthesis and chiral catalysis.
Properties
CAS No. |
149055-85-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1S)-cyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9)/t6-/m1/s1 |
InChI Key |
YVWBQGFBSVLPIK-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC=C[C@H](C1)C(=O)O |
Canonical SMILES |
C1CC=CC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


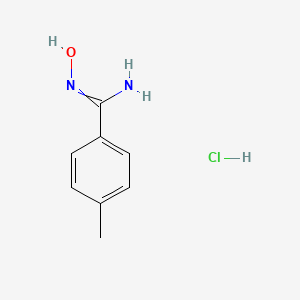

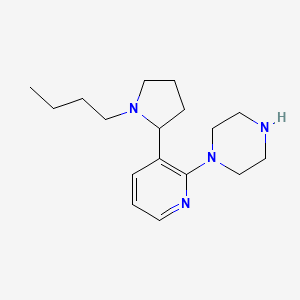

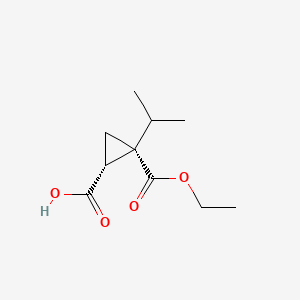
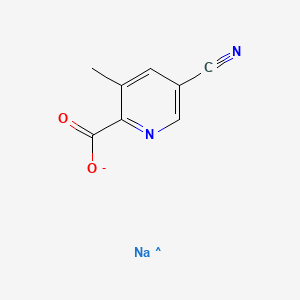
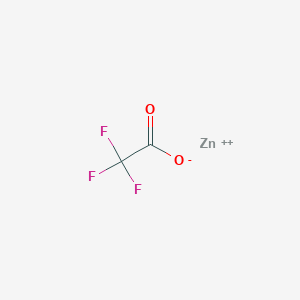




![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)


